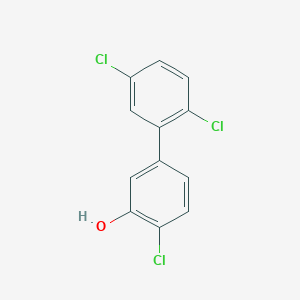
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% (CPD) is a chlorinated phenol that has been used in a variety of scientific and industrial applications. It is a colorless solid that is insoluble in water, but can be dissolved in organic solvents. CPD is a valuable compound due to its stability and low toxicity, making it attractive for use in a variety of laboratory experiments.
Mecanismo De Acción
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% works by disrupting the cell membrane, leading to cell death. It has been shown to be effective against a variety of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, antibacterial, and antiviral activity, and has been used to treat a variety of infections. In addition, it has been found to be a strong oxidizing agent, and has been used to treat a variety of skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% is a relatively stable compound, making it attractive for use in laboratory experiments. It has a low toxicity and is relatively inexpensive, making it cost-effective. However, it is insoluble in water, so it must be dissolved in an organic solvent before use. In addition, it is a strong oxidizing agent, so it must be handled with care.
Direcciones Futuras
Future research into 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% may include the development of new applications, such as more effective treatments for infections, as well as the development of more efficient synthesis methods. In addition, research may be conducted into the biochemical and physiological effects of 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95%, as well as its use in other areas such as catalysis and polymer synthesis. Finally, research may be conducted into the use of 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% as a fluorescent probe for the detection of certain proteins in biological systems.
Métodos De Síntesis
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2,5-dichlorophenol with sodium hydroxide to form a sodium salt. This salt is then reacted with chlorine gas to form 2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% as a solid product.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,5-dichlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in chemical synthesis, as a catalyst for organic reactions, and as a component of disinfectants and antiseptics. It has also been used to prepare polymers, and as a fluorescent probe for the detection of certain proteins in biological systems.
Propiedades
IUPAC Name |
2-chloro-5-(2,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSLQQJAXBQRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686098 |
Source


|
| Record name | 2',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72490-70-1 |
Source


|
| Record name | 2',4,5'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

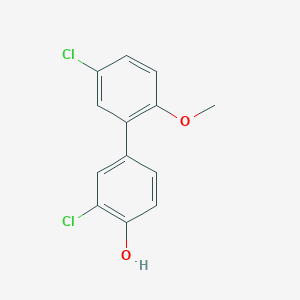
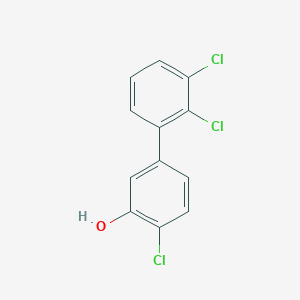


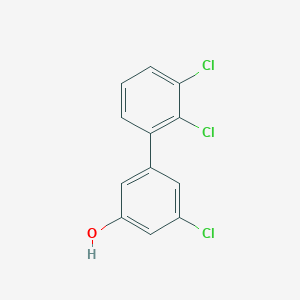

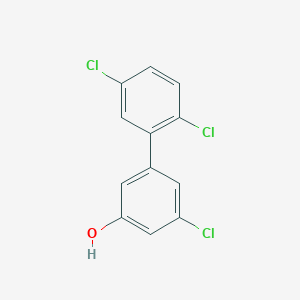

![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)